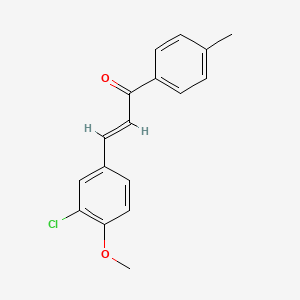
(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chloro and methoxy substituent on one phenyl ring and a methyl substituent on the other.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one can be achieved through Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and reduce reaction time. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction can lead to the formation of saturated ketones or alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology
The compound has potential applications in biological studies due to its structural similarity to natural products with biological activity. It can be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine
In medicine, chalcone derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes or signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the chloro and methyl substituents.
(2E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one: Contains additional methoxy substituents.
(2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one: Lacks the methoxy and methyl substituents.
Uniqueness
The presence of both chloro and methoxy substituents on one phenyl ring and a methyl substituent on the other phenyl ring makes (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one unique. These substituents can influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from other chalcone derivatives.
特性
IUPAC Name |
(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-12-3-7-14(8-4-12)16(19)9-5-13-6-10-17(20-2)15(18)11-13/h3-11H,1-2H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWBRDAVGBGKOK-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














